molecular formula C15H17N3O3S B2788235 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-31-2

2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2788235
CAS No.: 888435-31-2
M. Wt: 319.38
InChI Key: FZCKWNOWGMCREO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • Position 2 substitution: A sulfanyl group linked to a 2-hydroxyethyl chain.
  • Position 3 substitution: A 2-methoxyethyl group.

The 2-hydroxyethylsulfanyl moiety enhances hydrophilicity, while the 2-methoxyethyl group balances lipophilicity. These features may influence bioavailability and target interactions .

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-21-8-6-18-14(20)13-12(17-15(18)22-9-7-19)10-4-2-3-5-11(10)16-13/h2-5,16,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCKWNOWGMCREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the hydroxyethylsulfanyl and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 2 (Sulfanyl Group Variants)

Compound (CAS/ID) Position 2 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-[(2-Hydroxyethyl)sulfanyl] ~452* Enhanced hydrophilicity; H-bond donor
888434-43-3 2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl 430.52 Increased steric bulk; basic nitrogen
BA93277 (888437-62-5) 2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 512.58 Aromatic indole ring; higher lipophilicity
536703-99-8 Propylsulfanyl 452.5 High lipophilicity (XLogP3=5)
G856-1015 [(3-Methylphenyl)methyl]sulfanyl 423.52 Aromatic bulk; potential π-π interactions

Note: *Estimated based on molecular formula C₂₀H₂₀N₄O₃S.

Key Observations:
  • Hydroxyethyl vs. Morpholinoethyl (888434-43-3): The hydroxyethyl group improves aqueous solubility, whereas the morpholine derivative may enhance CNS penetration due to basicity .
  • Hydroxyethyl vs. Propylsulfanyl (536703-99-8) : The target compound’s lower XLogP3 (~3.5 estimated) suggests better solubility than propylsulfanyl analogs (XLogP3=5) .

Substitution at Position 3 (Aromatic/Functional Groups)

Compound (CAS/ID) Position 3 Substituent Key Functional Impact
Target Compound 2-Methoxyethyl Moderate lipophilicity; ether oxygen H-bond acceptor
537668-70-5 Phenyl High lipophilicity; π-π stacking potential
536706-83-9 3-Methoxyphenyl Electron-donating methoxy group; meta-substitution
536715-73-8 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃; metabolic stability
536708-12-0 4-Ethoxyphenyl Larger ethoxy group; steric effects
Key Observations:
  • 2-Methoxyethyl vs.
  • Methoxy vs. Trifluoromethyl (536715-73-8) : The CF₃ group in the latter increases electronegativity, possibly improving receptor affinity but reducing solubility .

Pharmacological and Physicochemical Profiles

Property Target Compound 888434-43-3 BA93277
Molecular Weight ~452 430.52 512.58
Estimated XLogP3 ~3.5 ~2.8 ~5.2
Hydrogen Bond Donors 1 (OH) 0 1 (NH indole)
Key Therapeutic Potential Neurological targets* CNS modulation Enzyme inhibition

Note: *Inferred from structural similarity to GABA-A inhibitors in .

Biological Activity

The compound 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N4O3S
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 888434-50-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various cellular processes. Protein kinases such as CDK5/p25 and GSK3α/β are crucial for cell cycle regulation and signal transduction pathways.

Table 1: Inhibitory Potency against Protein Kinases

CompoundKinase TargetIC50 (μM)
2aDYRK1A7.6
1dCK1δ0.6
3aDYRK1A3.1

The data indicates that certain derivatives exhibit varying degrees of inhibitory potency against different kinases, suggesting a structure-activity relationship that can be exploited for therapeutic purposes .

Biological Evaluation

Recent studies have evaluated the anti-inflammatory and spasmolytic activities of pyrimido[5,4-b]indole derivatives. Notably, compounds derived from this class have shown promising results in reducing inflammation and muscle spasms in vitro and in vivo.

Case Study: Anti-inflammatory Activity

In a study comparing various compounds, those with similar structures to our compound exhibited anti-inflammatory activity ranging from 49.5% to 70.7% , while standard drugs like ibuprofen showed 86.4% activity at comparable doses . This positions the compound as a potential candidate for further development in anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

The modifications made to the pyrimidoindole framework significantly influence the biological activity. For example:

  • The introduction of a sulfur atom in place of nitrogen enhances binding affinity to target proteins.
  • The presence of hydroxyethyl and methoxyethyl groups appears to improve solubility and bioavailability.

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Sulfur vs. NitrogenIncreased DYRK1A inhibition
Hydroxyethyl GroupEnhanced solubility
Methoxyethyl GroupImproved bioavailability

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